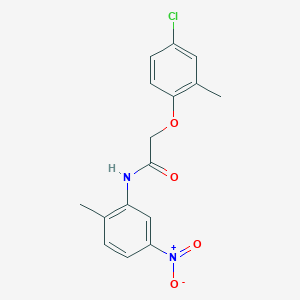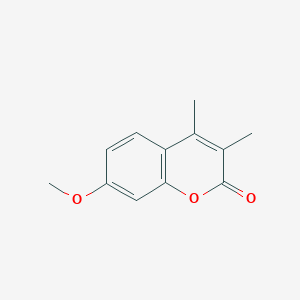![molecular formula C19H28N2O2S B5563899 2-methyl-1-[(2,4,6-triisopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5563899.png)
2-methyl-1-[(2,4,6-triisopropylphenyl)sulfonyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of imidazole derivatives, including compounds similar to 2-methyl-1-[(2,4,6-triisopropylphenyl)sulfonyl]-1H-imidazole, typically involves multi-step chemical processes that may include the condensation of diketones, aldehydes, ammonium acetate, and substituted aromatic amines. For example, some functionalized 1,2,4,5-tetrasubstituted imidazole derivatives have been synthesized using a one-pot, four-component reaction (Ran, Li, & Zhang, 2015).
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of an imidazole ring, a five-membered ring containing two nitrogen atoms at non-adjacent positions. The molecular structure is crucial in determining the compound's reactivity and interaction with other molecules. For instance, the bisphenol derivatives of imidazole compounds exhibit extensive hydrogen bonding structures in their crystal packing, facilitated by weak interactions and strong π···π interactions between imidazole rings (Nath & Baruah, 2012).
Chemical Reactions and Properties
Imidazole derivatives participate in various chemical reactions, including catalyzed syntheses and nucleophilic displacement reactions. For example, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate has been used as an efficient catalyst for the synthesis of aromatic compounds (Zolfigol et al., 2012). Imidazole-1-sulfonate has also been recognized for facilitating SN2 substitution reactions at crowded centers with various nucleophiles under mild conditions (Vatele & Hanessian, 1996).
Physical Properties Analysis
The physical properties of imidazole derivatives, such as phase transitions, density, viscosity, and surface tension, are influenced by structural variations in the imidazole cation and the identity of the anion (Dzyuba & Bartsch, 2002).
Applications De Recherche Scientifique
Host-Guest Chemistry
Imidazole derivatives have been explored for their potential in host-guest chemistry. The study by Nath and Baruah (2012) on an imidazole-containing bisphenol and its salts with various acids demonstrates the crystal packing and hydrogen-bonded structures in these complexes, highlighting their potential in designing molecular recognition systems and sensors Bhaskar Nath, J. Baruah, 2012.
Synthesis of Azides and Diazo Compounds
The synthesis of azides and diazo compounds is a critical area in organic synthesis, with implications for material science, pharmaceuticals, and agrochemicals. Goddard-Borger and Stick (2007) reported on an efficient, inexpensive, and shelf-stable diazotransfer reagent, imidazole-1-sulfonyl azide hydrochloride, highlighting its utility in converting primary amines into azides and activated methylene substrates into diazo compounds E. Goddard-Borger, R. Stick, 2007.
Ionic Liquids and Green Chemistry
Imidazole derivatives are pivotal in the development of ionic liquids, which are solvents with low volatility and high thermal stability, offering a greener alternative for various chemical processes. Zhang, Martin, and Desmarteau (2003) demonstrated the direct methylation and trifluoroethylation of imidazole and pyridine derivatives, providing a simple route to a variety of room temperature ionic liquids (RTILs) Jie Zhang, G. Martin, D. Desmarteau, 2003.
Drug Metabolism and PharmacoKinetics Studies
The study of drug metabolism and pharmacokinetics (DMPK) is essential for drug development. Latli et al. (2011) synthesized a potent lymphocyte function-associated antigen-1 antagonist and its metabolite labeled with stable isotopes and carbon-14, facilitating DMPK studies. This research underscores the role of imidazole derivatives in the synthesis of labeled compounds for biomedical research B. Latli et al., 2011.
Organocatalysis
Imidazole-based compounds are also significant in organocatalysis, which involves the acceleration of chemical reactions by organic catalysts. Ghosal et al. (2016) found an imidazole-based zwitterionic-salt to be an efficient organocatalyst for the regioselective opening of aziridine rings by various nucleophiles, highlighting the utility of imidazole derivatives in synthesizing a wide range of products Nirnita Chakraborty Ghosal et al., 2016.
Propriétés
IUPAC Name |
2-methyl-1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S/c1-12(2)16-10-17(13(3)4)19(18(11-16)14(5)6)24(22,23)21-9-8-20-15(21)7/h8-14H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSUEFIODIBPLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5563820.png)

![1-anilino-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5563833.png)
![N-cyclopropyl-4-hydroxy-N-[(3-methyl-2-thienyl)methyl]-2-(2-thienyl)pyrimidine-5-carboxamide](/img/structure/B5563840.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-2-pyridinylacetamide](/img/structure/B5563851.png)
![3-[1-(2-ethoxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5563858.png)

![4-{4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5563872.png)


![2-(benzylthio)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B5563883.png)
![(3R*,4R*)-4-amino-1-{[5-(cyclohexylthio)-2-furyl]methyl}piperidin-3-ol](/img/structure/B5563886.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5563911.png)